

Tracking Mitochondrial Dynamics with Red Fluorescent Probes

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Compound of Interest

Compound Name: *New Red*

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1] Alterations in these processes, collectively known as mitochondrial dynamics, are implicated in a variety of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] Fluorescent probes are indispensable tools for visualizing and quantifying these dynamic changes in live cells. This document provides detailed application notes and protocols for a selection of commonly used red fluorescent dyes for tracking mitochondrial dynamics.

Overview of Red Fluorescent Mitochondrial Dyes

A variety of red fluorescent dyes are available for labeling mitochondria in living cells. The choice of dye depends on the specific application, such as long-term tracking, assessment of mitochondrial membrane potential, or compatibility with other fluorescent probes in multicolor imaging. Most of these dyes are cationic and accumulate in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential ($\Delta\Psi_m$).[2][3]

Featured Dyes for Mitochondrial Dynamics

This document details the use of four prominent red fluorescent mitochondrial probes:

- MitoTracker™ Red CMXRos: A widely used probe that is well-retained after cell fixation, making it suitable for experiments involving immunofluorescence.
- Tetramethylrhodamine, Ethyl Ester (TMRE): A potentiometric dye used for quantitative measurements of mitochondrial membrane potential, a key indicator of mitochondrial health.
- MitoView™ 720: A near-infrared dye that offers advantages for multicolor imaging due to minimal spectral overlap with common green and red fluorophores.^[4]
- MitoStatus Red: A dye designed to assess changes in mitochondrial membrane potential, particularly in the context of apoptosis.

Data Presentation: Quantitative Dye Characteristics

The following table summarizes the key quantitative data for the selected red mitochondrial dyes to facilitate comparison and experimental design.

Feature	MitoTracker™ Red CMXRos	TMRE	MitoView™ 720	MitoStatus Red
Excitation (nm)	579	~549	720	~620/633
Emission (nm)	599	~575	758	~650
Recommended Concentration	25-500 nM	20-100 nM	20-200 nM	20-200 nM
Incubation Time	15-45 minutes	15-30 minutes	≥ 15 minutes	15-30 minutes
Fixability	Yes (Formaldehyde)	No	No	No
Membrane Potential Dependent	Yes	Yes	Yes	Yes

Experimental Protocols

Detailed methodologies for using each dye are provided below. These protocols are starting points and may require optimization for specific cell types and experimental conditions.

MitoTracker™ Red CMXRos Protocol

MitoTracker™ Red CMXRos is a cell-permeant dye that accumulates in mitochondria and is well-retained after fixation with aldehydes. Its chloromethyl moiety reacts with thiols on proteins in the mitochondrial matrix, leading to covalent labeling.

Protocol for Staining Live Cells for Fluorescence Microscopy

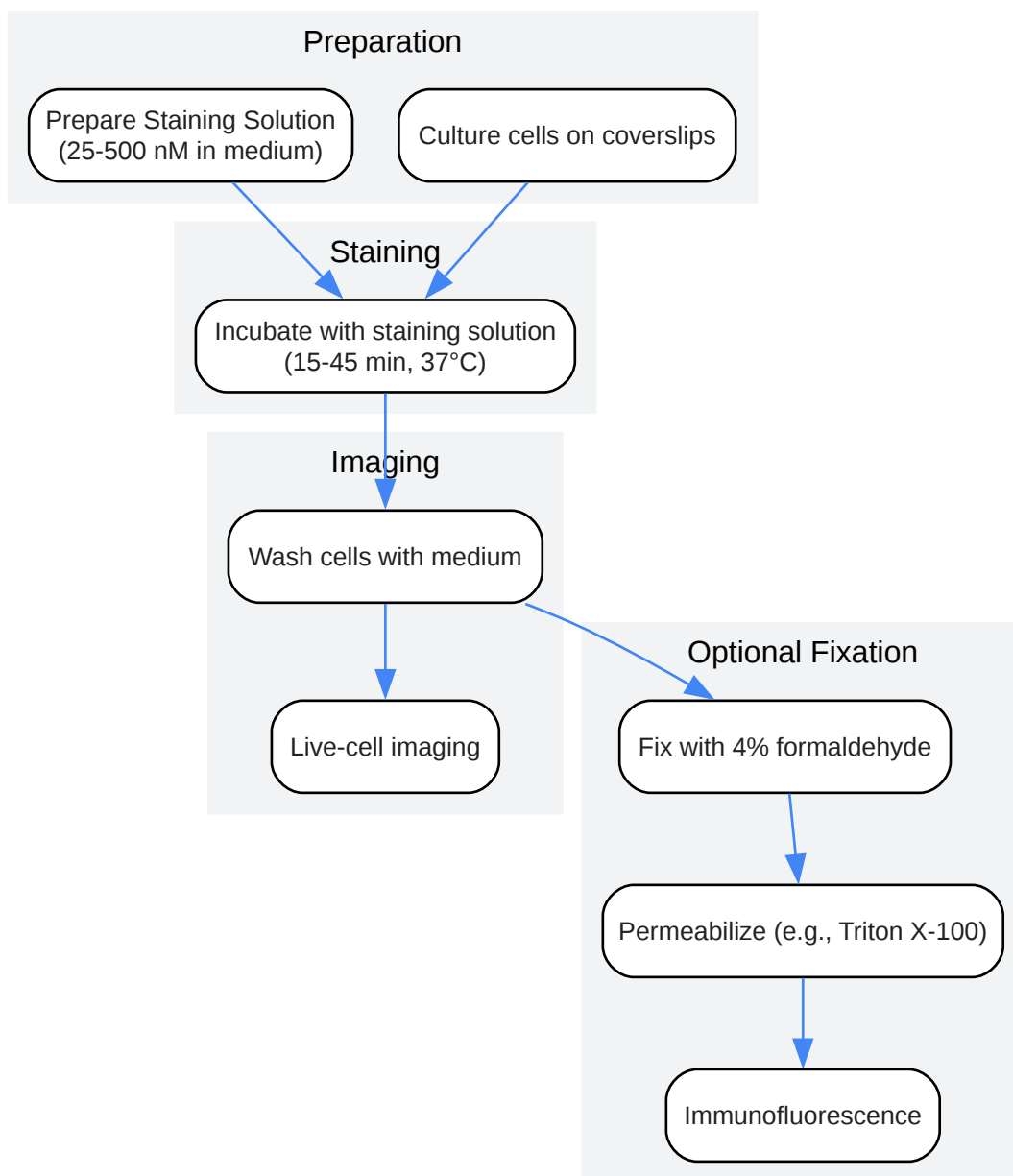
- Prepare Staining Solution:
 - Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO.
 - On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium or HBSS to a final working concentration of 25-500 nM.
- Cell Staining:
 - Grow cells on coverslips or in imaging dishes to the desired confluency.
 - Remove the culture medium and wash the cells once with pre-warmed, serum-free medium.
 - Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
- Wash and Image:
 - Remove the staining solution and wash the cells twice with pre-warmed medium.
 - Replace with fresh, pre-warmed culture medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

Protocol for Fixation and Permeabilization (Optional)

- After staining, wash the cells with pre-warmed PBS.

- Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- If desired, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes for subsequent immunofluorescence staining.

MitoTracker Red CMXRos Staining Workflow

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Caption: Workflow for staining cells with MitoTracker Red CMXRos.

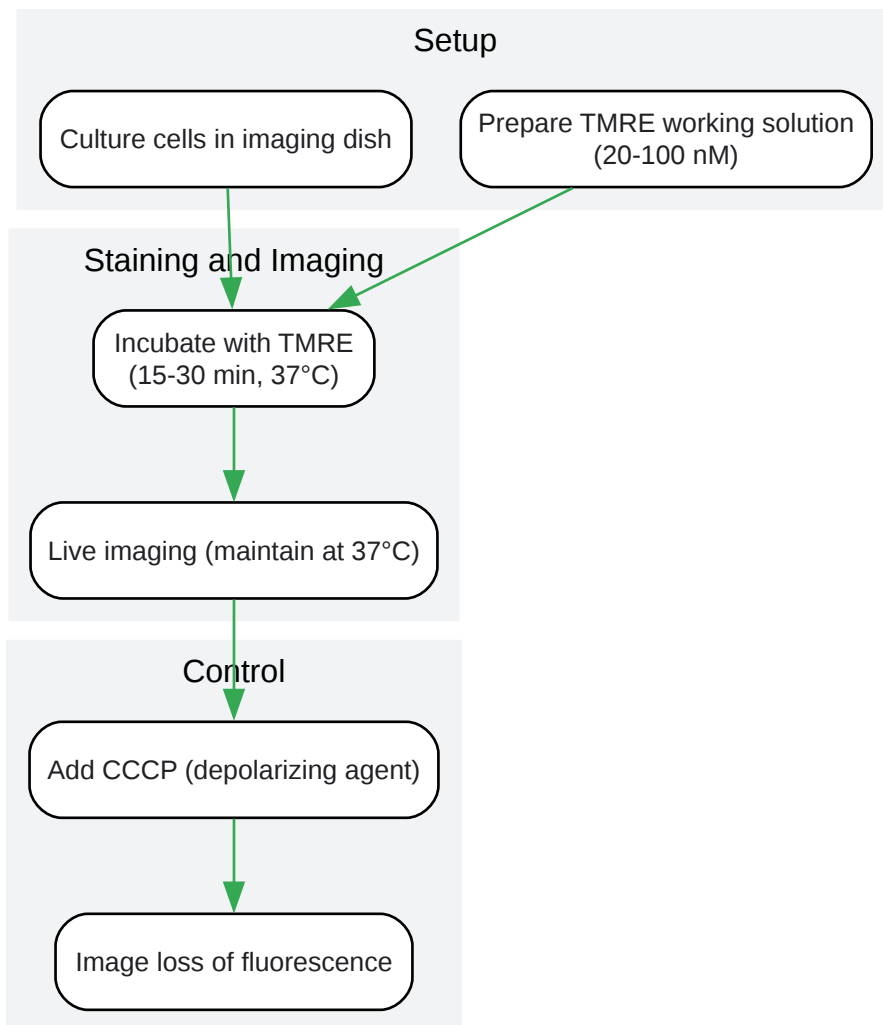
TMRE (Tetramethylrhodamine, Ethyl Ester) Protocol

TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.

Protocol for Measuring Mitochondrial Membrane Potential

- Prepare TMRE Staining Solution:
 - Prepare a 10 mM stock solution of TMRE in anhydrous DMSO.
 - Dilute the stock solution in pre-warmed culture medium to a final working concentration of 20-100 nM. It is crucial to use the lowest concentration that gives a detectable signal to avoid quenching effects.
- Cell Staining and Imaging:
 - Grow cells on glass-bottom dishes.
 - Replace the culture medium with the TMRE staining solution and incubate for 15-30 minutes at 37°C.
 - Image the cells directly in the staining solution. It is recommended to maintain the cells at 37°C on the microscope stage.
 - For control experiments, use a mitochondrial membrane potential disruptor, such as CCCP (5-10 μ M), to confirm that the TMRE signal is dependent on $\Delta\Psi_m$.

TMRE Staining for Membrane Potential



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Caption: Workflow for TMRE staining and membrane potential analysis.

MitoView™ 720 Protocol

MitoView™ 720 is a near-infrared fluorescent mitochondrial dye with excitation and emission maxima at 720 nm and 758 nm, respectively. Its spectral properties make it ideal for multicolor imaging with other fluorescent probes in the visible spectrum, such as GFP and RFP, with minimal bleed-through. Staining is dependent on mitochondrial membrane potential.

Protocol for Live-Cell Staining

- Prepare Staining Solution:
 - Prepare a 200 μ M stock solution by dissolving one 50 μ g vial of lyophilized dye in anhydrous DMSO.
 - Dilute the stock solution in pre-warmed medium to a final working concentration of 20-200 nM. The optimal concentration may vary by cell type.
- Cell Staining and Imaging:
 - For adherent cells, remove the medium and add the pre-warmed staining solution. For suspension cells, pellet and resuspend in the staining solution.
 - Incubate for 15 minutes or longer at 37°C. Washing is not required before imaging.
 - Image using a fluorescence microscope equipped for near-infrared detection (e.g., Cy7 filter set). The dye is also bright enough to be imaged in the Cy5 channel.

MitoStatus Red Protocol

BD Pharmingen™ MitoStatus Red is a cationic, lipophilic dye that accumulates in the mitochondria of healthy cells. It is used to assess the inner mitochondrial membrane potential ($\Delta\Psi$ m) and is particularly useful for studying apoptosis, where a loss of $\Delta\Psi$ m is an early event.

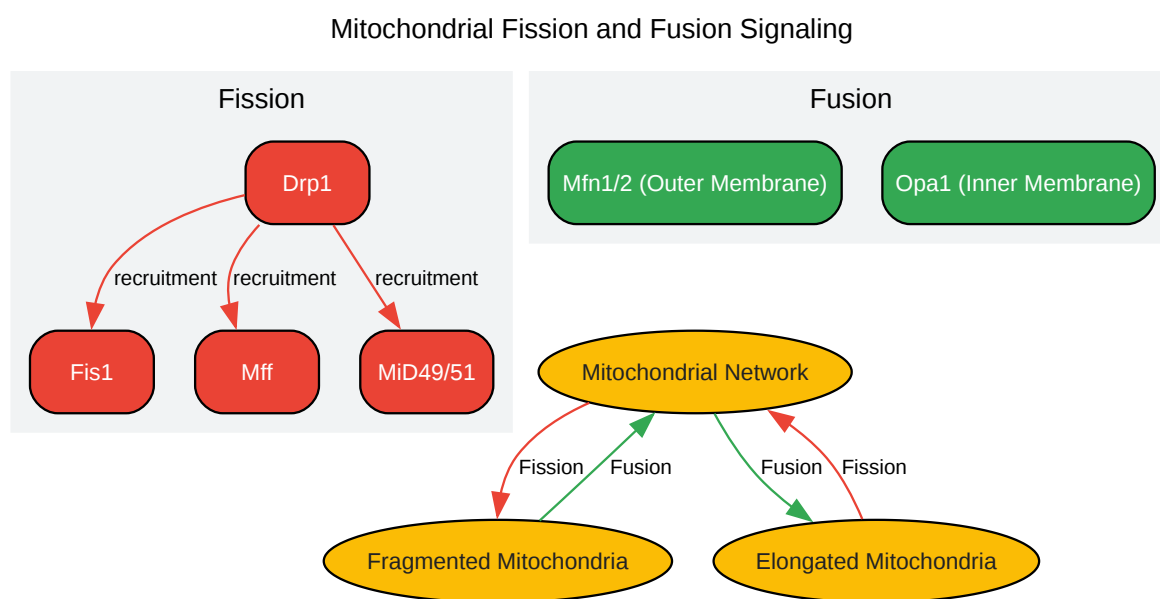
Protocol for Flow Cytometry Analysis of Apoptosis

- Prepare Stock Solution:
 - Reconstitute the dye powder in DMSO to a stock concentration of 0.2 mM.
- Cell Preparation and Staining:
 - Induce apoptosis in your cell population using a suitable method (e.g., treatment with staurosporine or camptothecin), including a vehicle-treated control.
 - Adjust cell density to 1×10^6 cells/mL or less in fresh, pre-warmed culture medium.
 - Add MitoStatus Red to the cell suspension at a final concentration of 20-200 nM.

- Incubate for 15-30 minutes at 37°C, protected from light.
- Wash and Analyze:
 - Wash the cells twice with a suitable stain buffer (e.g., BD Pharmingen™ Stain Buffer).
 - Resuspend the cells in the stain buffer.
 - Analyze the cells by flow cytometry using a red laser for excitation (e.g., 633 nm) and a filter commonly used for APC or Alexa Fluor 647. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Visualizing Mitochondrial Dynamics

Mitochondrial dynamics involve a balance between fission (division) and fusion (merging) events, which are crucial for mitochondrial quality control, distribution, and function.



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Caption: Key proteins regulating mitochondrial fission and fusion.

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